molecular formula C13H15N3O2S B2390565 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide CAS No. 1797895-09-0

4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No. B2390565
CAS RN: 1797895-09-0
M. Wt: 277.34
InChI Key: CTCZOFKDSLDKDT-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide, also known as THFA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. THFA is a synthetic small molecule that belongs to the class of pyrazole-based compounds. It has been found to have promising pharmacological properties that make it a potential candidate for drug development.

Scientific Research Applications

Heterocyclic Compound Synthesis

Thiophene-based compounds are pivotal in synthesizing diverse heterocyclic structures, which are foundational in drug discovery and materials science. For instance, research by Mohareb et al. (2004) demonstrates the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from thiophenylhydrazonoacetates, underscoring the versatility of thiophene derivatives in generating structurally diverse heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such methodologies could be adapted to synthesize related compounds from 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide, highlighting its potential as a precursor in medicinal chemistry.

Pharmaceutical Intermediate Development

The development of pharmaceutical intermediates often involves the formation of carbon-sulfur bonds, as demonstrated by Norris and Leeman (2008) in the synthesis of an antiasthma drug candidate using palladium-catalyzed carbon−sulfur bond formation (Norris & Leeman, 2008). This research outlines a general method for thioaryl halide cross-coupling, a technique that could potentially be applied in modifying or synthesizing derivatives of 4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide for pharmaceutical purposes.

Structural and Nonlinear Optical (NLO) Properties

The study of structural features and NLO properties of thiophene-based compounds has been explored through computational applications, as seen in the work by Kanwal et al. (2022), where functionalized thiophene-based pyrazole amides were synthesized and their NLO properties assessed (Kanwal et al., 2022). This research indicates the potential of thiophene-based compounds in materials science, especially in developing materials with desirable electronic and optical properties.

properties

IUPAC Name

4-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-4-12(19-8-9)13(17)15-10-5-14-16(6-10)11-2-3-18-7-11/h4-6,8,11H,2-3,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZOFKDSLDKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide

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